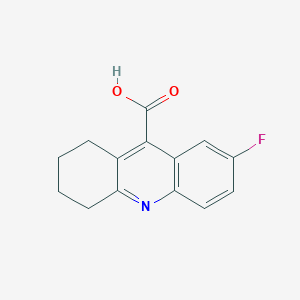

7-Fluoro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Fluoro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid is a specialty product for proteomics research . It has a molecular formula of C14H12FNO2 and a molecular weight of 245.25 .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the reaction of 5-fluoro-1H-indole-2,3-dione with potassium hydroxide under reflux conditions, followed by the addition of cyclohexanone . Another method involves a multi-step reaction with sulfuric acid and ethanolic KOH .Molecular Structure Analysis

The molecular structure of this compound consists of 14 carbon atoms, 12 hydrogen atoms, one fluorine atom, one nitrogen atom, and two oxygen atoms . The structure is analogous to the anthracene molecule, where the central CH group of the middle benzene ring has been replaced by a nitrogen atom .Aplicaciones Científicas De Investigación

Synthesis and Biocompatibility

Synthesis and Anticancer Applications :7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, a compound structurally related to 7-Fluoro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid, is an important intermediate for various biologically active anticancer drugs. Its synthesis is optimized for rapid and efficient production, crucial for the development of anticancer therapeutics (Zhang et al., 2019).

Photophysical and Biological Applications :A study investigated the photophysical properties of ester conjugates formed by coupling carboxylic acids, including amino acids, with 9-methylacridine, a fluorophore similar to the acridine structure in this compound. These conjugates exhibit sensitivity to environmental factors like polarity, H-bonding, and pH, making them useful in biological studies. Moreover, the ability of acridine-9-methanol to intercalate DNA and its biocompatibility, cellular uptake, and imaging capabilities were highlighted, indicating potential applications in cell imaging and molecular biology (Jana et al., 2013).

Molecular Interaction Studies

Interaction with DNA and Surfactants :An investigation into the interaction of 9-aminoacridine derivatives with surfactants and bio-surfactants revealed the importance of the hydrophobic tail attached to a fluorophore. This hydrophobic tail significantly influences the fluorescence properties of the molecule, making it sensitive to the microenvironment. This sensitivity is crucial for studying the structure and dynamics of various organized systems, which might be relevant for understanding the interactions of this compound in biological systems (Alok, 2018).

Fluorescent Sensing and Detection :9-Acridone-4-carboxylic acid, closely related to the chemical structure of interest, has been identified as an efficient fluorescent sensor for Cr(III). This indicates that acridine derivatives can be used as sensitive spectrofluorometric methods for trace-level detection and estimation of specific ions, providing a basis for the potential development of this compound as a fluorescent sensor in analytical chemistry (Karak et al., 2011).

Propiedades

IUPAC Name |

7-fluoro-1,2,3,4-tetrahydroacridine-9-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO2/c15-8-5-6-12-10(7-8)13(14(17)18)9-3-1-2-4-11(9)16-12/h5-7H,1-4H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIWXZCMEDNUVEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC3=C(C=C(C=C3)F)C(=C2C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2404424.png)

![4-[(2-Methylpropan-2-yl)oxycarbonylamino]cycloheptane-1-carboxylic acid](/img/structure/B2404425.png)

![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2404426.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide](/img/structure/B2404427.png)

![N-(4-methoxyphenyl)-2-(2-{[(4-methylphenyl)sulfonyl]methyl}-1H-1,3-benzimidazol-1-yl)acetamide](/img/structure/B2404428.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(phenylthio)propanamide](/img/structure/B2404431.png)

![1,3,6-trimethyl-5-(methylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2404433.png)

![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2404440.png)

![6-[6-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide](/img/structure/B2404445.png)